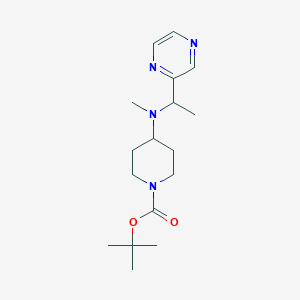

tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate: is a complex organic compound featuring a piperidine ring substituted with a tert-butyl ester group, a methyl group, and a pyrazinyl ethylamine moiety

Propriétés

IUPAC Name |

tert-butyl 4-[methyl(1-pyrazin-2-ylethyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-13(15-12-18-8-9-19-15)20(5)14-6-10-21(11-7-14)16(22)23-17(2,3)4/h8-9,12-14H,6-7,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIPOVWNURJNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N(C)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:

Formation of the Piperidine Core: Starting with a piperidine derivative, the tert-butyl ester group is introduced via esterification reactions.

Introduction of the Pyrazinyl Group: The pyrazinyl ethylamine moiety is attached through nucleophilic substitution reactions, often using pyrazinyl halides and appropriate base catalysts.

Methylation: The final step involves the methylation of the amine group using methyl iodide or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazinyl moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyrazinyl ring or the ester group, potentially converting them into amines or alcohols, respectively.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinyl ketones, while reduction could produce pyrazinyl alcohols or amines.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that tert-butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate exhibits significant anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example, in vitro assays revealed that the compound effectively inhibited the proliferation of FaDu hypopharyngeal tumor cells, showing promise as an alternative to traditional chemotherapeutics like bleomycin.

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Studies have shown that it enhances the activity of immune cells, such as mouse splenocytes, against tumor cells through inhibition of the PD-1/PD-L1 pathway. This suggests its potential role as an immunotherapeutic agent, capable of restoring immune function in cancer patients.

Case Study 1: PD-L1 Inhibition

A doctoral thesis examined several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, highlighting its potential as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

| Study Type | Findings | Reference |

|---|---|---|

| In vitro Assay | Induced apoptosis in FaDu tumor cells | [Study Reference 1] |

| Immune Response | Enhanced splenocyte activity via PD-1 inhibition | [Study Reference 2] |

| Cytotoxicity | Dose-dependent inhibition with low IC50 values | [Study Reference 3] |

Mécanisme D'action

The mechanism by which tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The pyrazinyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used in PROTAC development for targeted protein degradation.

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Known for its applications in organic synthesis.

Uniqueness

What sets tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate apart is the combination of the pyrazinyl and piperidine moieties, which may confer unique biological activities and synthetic utility not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Activité Biologique

tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate (CAS Number: 1420986-43-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₈N₂O₂, with a molecular weight of 334.5 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group and a pyrazinyl moiety, which is critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmitter systems. Notably, it has been studied for its effects on:

- Histamine Receptors : The compound exhibits weak competitive antagonistic activity at the histamine H₁ receptor, which may influence allergic responses and other histamine-related conditions .

- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit specific enzymes like SHP2, which is implicated in several signaling pathways related to cancer progression .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against certain bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Strong bactericidal properties |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Strong bactericidal properties |

| Escherichia coli | Not active | - |

This data suggests that the compound is particularly effective against Gram-positive bacteria, including drug-resistant strains, while showing no significant activity against Gram-negative bacteria .

In Vivo Studies

In vivo evaluations have demonstrated that compounds structurally related to this compound can influence feeding behavior and modulate neurotransmitter systems in animal models. These studies often involve repeated peripheral administration to assess long-term effects on behavior and brain chemistry .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of piperidine-based compounds, including this compound. The study highlighted the importance of the pyrazine moiety in enhancing biological activity and provided insights into structure-activity relationships (SAR) that could guide future drug design efforts .

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory and Eye Protection : Use respiratory protection (e.g., N95 masks) and wear chemical-resistant gloves (e.g., nitrile) to avoid inhalation or skin contact. Eye/face protection (goggles) is mandatory due to potential irritancy .

- Fire Safety : In case of fire, use dry chemical or CO₂ extinguishers. Avoid water if incompatible with surrounding materials. Firefighters must wear flame-resistant clothing and self-contained breathing apparatus .

- Storage : Store away from strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .

Q. How can researchers confirm the identity and purity of this compound during synthesis?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with optimized solvent systems (e.g., EtOAc/MeOH 25:1 + 0.25% Et₃N) for purification, as demonstrated in similar piperidine derivatives .

- Spectroscopic Analysis : Employ ¹H/¹³C NMR to verify structural motifs (e.g., tert-butyl group at δ ~1.4 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., calculated for C₁₅H₂₃N₃O₂: 277.36 g/mol) .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer :

- Physical State : Light yellow solid at room temperature, with no detectable odor .

- Solubility : Likely polar due to tertiary amine and pyrazine groups; test solubility in DMSO or dichloromethane for reaction optimization .

- Stability : Stable under recommended storage conditions (dry, 2–8°C), but sensitive to acidic/basic hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve the yield of this compound?

- Methodological Answer :

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., Boc-protected piperidine precursors). Adjust reaction time/temperature (e.g., 20°C for 2 hours vs. ice-cooled conditions) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance amination efficiency between pyrazine and piperidine moieties .

- Purification : Optimize column chromatography gradients or employ recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and confirm substituent positions .

- 2D NMR (COSY, HSQC) : Assign coupling patterns between methyl(ethyl)amino and pyrazine protons .

- High-Resolution Mass Spectrometry (HRMS) : Detect isotopic patterns to distinguish between isomers (e.g., regioisomeric pyrazine substitution) .

Q. How should researchers address contradictory data in reaction outcomes (e.g., variable yields or byproduct formation)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading) .

- Byproduct Analysis : Characterize impurities via LC-MS and compare retention times with known side products (e.g., de-Boc derivatives) .

- Mechanistic Probes : Perform kinetic studies (e.g., in-situ IR spectroscopy) to identify rate-limiting steps or competing pathways .

Q. What strategies are recommended for evaluating the biological activity of this compound and its analogs?

- Methodological Answer :

- Target Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for biological targets (e.g., kinase domains) .

- Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C-labeled tert-butyl group) to quantify permeability in cell lines .

- SAR Analysis : Synthesize analogs with modified pyrazine or piperidine substituents and correlate structural changes with activity trends (e.g., IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.